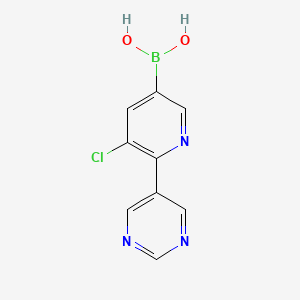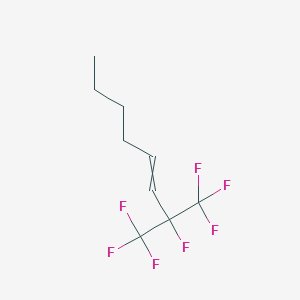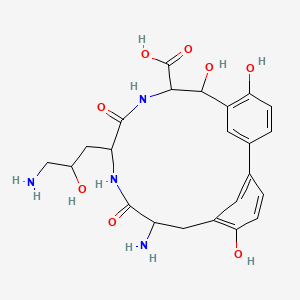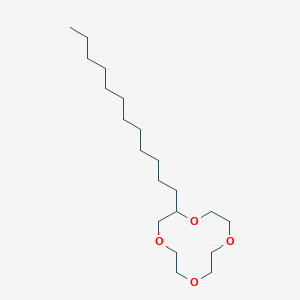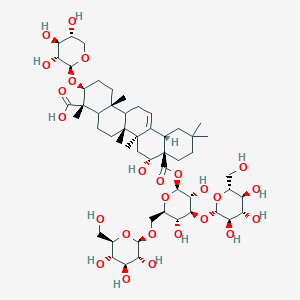
Saponarioside G
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Saponarioside G is a triterpenoid saponin compound derived from the plant Saponaria officinalis, commonly known as soapwort. Saponins are glycosides with a distinctive foaming characteristic when dissolved in water. They are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of saponariosides, including Saponarioside G, involves the glycosylation of triterpenoid aglycones. The process typically requires the use of glycosyl donors and acceptors under specific reaction conditions. Enzymatic glycosylation using glycosyltransferases is a common method, as it offers high specificity and efficiency .
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction of saponins from Saponaria officinalis. The process involves solvent extraction, purification, and crystallization. Advances in metabolic engineering have also enabled the production of saponins in heterologous systems, such as yeast or bacteria, by introducing the biosynthetic pathway genes .
化学反応の分析
Types of Reactions
Saponarioside G undergoes various chemical reactions, including:
Oxidation: This reaction can modify the triterpenoid core, potentially altering its biological activity.
Reduction: Reduction reactions can convert ketone or aldehyde groups to alcohols.
Substitution: Glycosylation reactions involve the substitution of hydroxyl groups with sugar moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Glycosylation: Glycosyl donors such as glycosyl halides or thioglycosides are used in the presence of catalysts like silver triflate.
Major Products
The major products of these reactions include various glycosylated derivatives of the triterpenoid core, each with distinct biological activities .
科学的研究の応用
Saponarioside G has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and triterpenoid chemistry.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of natural detergents and foaming agents due to its surfactant properties.
作用機序
Saponarioside G exerts its effects through several mechanisms:
Anticancer Activity: It enhances the cytotoxicity of ribosome-inactivating proteins by facilitating their escape from endosomes into the cytosol, where they can exert their toxic effects.
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits inflammatory pathways by modulating the activity of key enzymes and signaling molecules.
類似化合物との比較
Saponarioside G is part of a family of saponins that includes Saponariosides A, B, C, D, E, and F. These compounds share a similar triterpenoid core but differ in their glycosylation patterns. This compound is unique due to its specific sugar moieties, which confer distinct biological activities .
Similar Compounds
Saponarioside A: Differs by having an additional sugar (d-xylose) attached to the d-quinovose group.
Saponarioside B: Similar to Saponarioside A but lacks the additional d-xylose.
Saponarioside C-F: Vary in their glycosylation patterns and biological activities.
特性
分子式 |
C53H84O25 |
|---|---|
分子量 |
1121.2 g/mol |
IUPAC名 |
(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C53H84O25/c1-48(2)13-14-53(47(70)78-45-40(67)41(77-44-39(66)36(63)33(60)25(18-55)74-44)34(61)26(75-45)20-72-42-38(65)35(62)32(59)24(17-54)73-42)22(15-48)21-7-8-27-49(3)11-10-30(76-43-37(64)31(58)23(56)19-71-43)52(6,46(68)69)28(49)9-12-50(27,4)51(21,5)16-29(53)57/h7,22-45,54-67H,8-20H2,1-6H3,(H,68,69)/t22-,23+,24+,25+,26+,27?,28?,29+,30-,31-,32+,33+,34+,35-,36-,37+,38+,39+,40+,41-,42+,43-,44-,45-,49+,50+,51+,52-,53+/m0/s1 |
InChIキー |
GAEHQHKGPCGEPQ-MNCNJHOVSA-N |
異性体SMILES |
C[C@]12CC[C@@H]([C@@](C1CC[C@@]3(C2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)(C)C(=O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O |
正規SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C(=O)O)OC6C(C(C(CO6)O)O)O)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


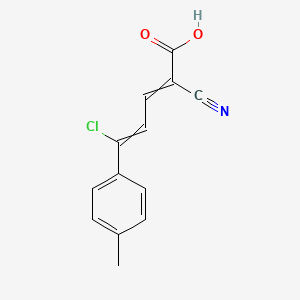
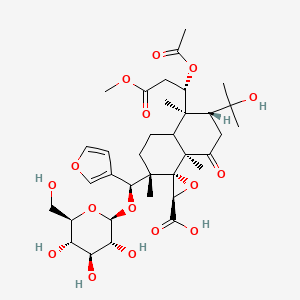
![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
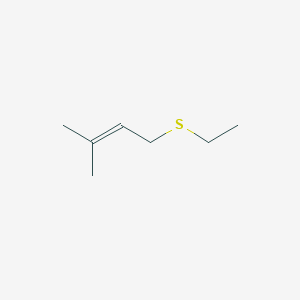
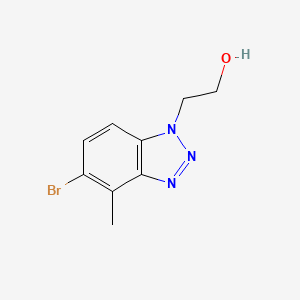
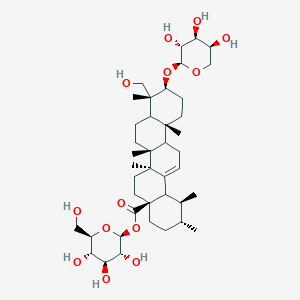
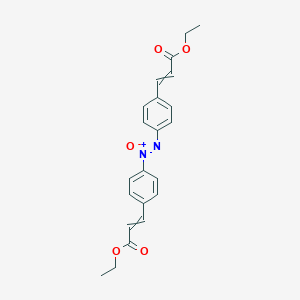

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid](/img/structure/B14079178.png)
![7-Methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079183.png)
